Molecular Weight Reduction Relative to Benzenesulfonamide Analog Lowers Lipophilicity Burden
The target compound (MW 374.5 g/mol) incorporates a methanesulfonamide group, whereas the closest commercially catalogued analog, N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide (CAS 863558-68-3), bears a benzenesulfonamide moiety and has a molecular weight of 436.6 g/mol . This 62.1 g/mol difference represents a 14.2% reduction in molecular weight, which is principally attributable to the replacement of a phenyl ring (C₆H₅, 77.1 g/mol) with a methyl group (CH₃, 15.0 g/mol).
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 374.5 g/mol |
| Comparator Or Baseline | N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide: 436.6 g/mol |
| Quantified Difference | 62.1 g/mol lower (14.2% reduction) |
| Conditions | In silico/exact mass calculation |
Why This Matters
Lower molecular weight correlates with improved permeability and solubility, which are critical parameters in early-stage compound triage for cellular assays and in vivo studies.
